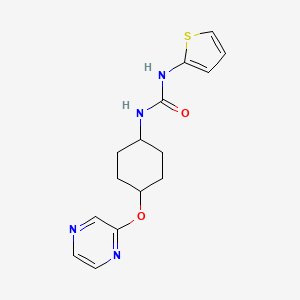![molecular formula C11H11N3O2 B3010300 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 306321-48-2](/img/structure/B3010300.png)
9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPP is a pyrido[1,2-a]pyrimidine derivative that has shown promising results in various studies related to cancer therapy and other diseases.
Mechanism of Action
The mechanism of action of 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival. This compound also inhibits the JAK/STAT pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, this compound has been shown to induce cell cycle arrest at the G0/G1 phase by inhibiting the expression of cyclin D1 and CDK4.
Advantages and Limitations for Lab Experiments
The advantages of using 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in lab experiments include its high potency and specificity towards cancer cells. This compound has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability in biological fluids.
Future Directions
There are several future directions for research on 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. One direction is to study the potential of this compound as a combination therapy with other anti-cancer agents. Another direction is to investigate the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility and stability in biological fluids.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent in various scientific research studies. The synthesis method of this compound involves the condensation of 2-amino-3-cyano-4-methylpyridine with 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one. This compound has been studied extensively for its potential as an anti-cancer agent and has shown promising results in inducing apoptosis and cell cycle arrest in cancer cells. This compound has also shown potential in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Further research is needed to optimize the synthesis method of this compound and to investigate its potential as a combination therapy with other anti-cancer agents.
Synthesis Methods
The synthesis of 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves the condensation of 2-amino-3-cyano-4-methylpyridine with 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of acetic anhydride. The product obtained is then treated with hydrochloric acid to yield this compound.
Scientific Research Applications
9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been studied extensively for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of drug-resistant cancer cells. In addition to cancer therapy, this compound has shown potential in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-14-10(7)13-9(12-2)8(6-15)11(14)16/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPNAASNKSGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)
![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)

![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)



![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)
![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)
